
1-(Dec-3-ene-1,5-diyn-1-yl)-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dec-3-ene-1,5-diyn-1-yl)-2-nitrobenzene is an organic compound characterized by the presence of a nitro group attached to a benzene ring, which is further substituted with a dec-3-ene-1,5-diyn-1-yl group
Méthodes De Préparation
The synthesis of 1-(Dec-3-ene-1,5-diyn-1-yl)-2-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dec-3-ene-1,5-diyn-1-yl group: This can be achieved through a series of coupling reactions involving alkynes and alkenes.
Nitration of Benzene: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The dec-3-ene-1,5-diyn-1-yl group is then coupled to the nitrated benzene ring using palladium-catalyzed cross-coupling reactions under specific conditions.
Analyse Des Réactions Chimiques
1-(Dec-3-ene-1,5-diyn-1-yl)-2-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride.
Applications De Recherche Scientifique
1-(Dec-3-ene-1,5-diyn-1-yl)-2-nitrobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Dec-3-ene-1,5-diyn-1-yl)-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dec-3-ene-1,5-diyn-1-yl group can also participate in reactions that modify the compound’s activity and specificity .
Comparaison Avec Des Composés Similaires
1-(Dec-3-ene-1,5-diyn-1-yl)-2-nitrobenzene can be compared with other similar compounds, such as:
1-(Dec-3-ene-1,5-diyn-1-yl)-3-methylbenzene: This compound has a methyl group instead of a nitro group, leading to different chemical and biological properties.
4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl: This compound features a biphenyl structure, which affects its reactivity and applications.
1-(Dec-3-ene-1,5-diyn-1-yl)-2,3-dimethylbenzene: The presence of two methyl groups in this compound alters its chemical behavior compared to the nitro-substituted analog.
This compound stands out due to its unique combination of a nitro group and a dec-3-ene-1,5-diyn-1-yl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
823228-02-0 |
|---|---|
Formule moléculaire |
C16H15NO2 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
1-dec-3-en-1,5-diynyl-2-nitrobenzene |
InChI |
InChI=1S/C16H15NO2/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)17(18)19/h7-8,10-11,13-14H,2-4H2,1H3 |
Clé InChI |
RVDIUOOMWNLYRM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC=CC#CC1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


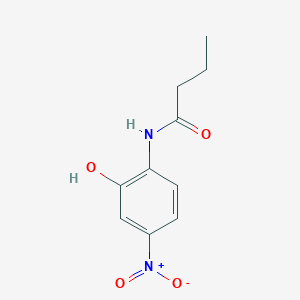
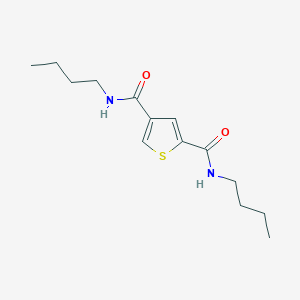
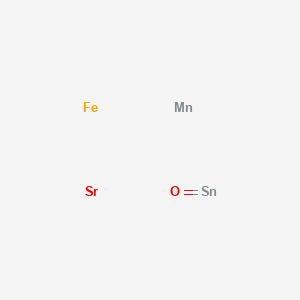
![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole](/img/structure/B14221268.png)
![2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14221271.png)

![5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl-](/img/structure/B14221285.png)
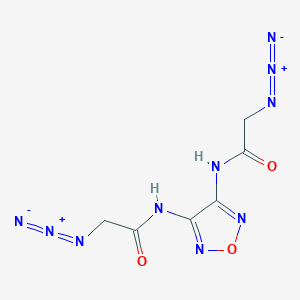
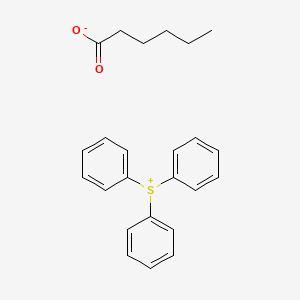

![4,4'-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde)](/img/structure/B14221310.png)
![N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14221316.png)
![3-(3-Iodophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14221329.png)
![Imidazolidine, 1,3-bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)-](/img/structure/B14221336.png)
